molecular formula C22H23NO4 B8113149 (3R,6R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid

(3R,6R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid

Cat. No.: B8113149
M. Wt: 365.4 g/mol
InChI Key: SPZXSRMTHPANFO-HUUCEWRRSA-N
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Description

(3R,6R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid is a chiral piperidine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a carboxylic acid moiety. Its stereochemistry at positions 3 and 6 (both R-configuration) confers distinct spatial and electronic properties, making it valuable in peptide synthesis and medicinal chemistry. The compound’s molecular formula is C24H25NO4, with a molecular weight of 394.47 g/mol (CAS: 799814-32-7) .

Properties

IUPAC Name

(3R,6R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-10-11-15(21(24)25)12-23(14)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZXSRMTHPANFO-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorenylmethoxycarbonyl Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced using Fmoc chloride in the presence of a base such as triethylamine.

    Methylation: The methyl group is introduced at the 6-position of the piperidine ring using a methylating agent like methyl iodide.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3R,6R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(3R,6R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,6R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related Fmoc-protected derivatives:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) CAS Number Key Applications/Properties
(3R,6R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid Piperidine 6-methyl, 3-carboxylic acid, Fmoc-protected 394.47 799814-32-7 Peptide synthesis, chiral intermediates
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine Acetic acid substituent, Fmoc-protected 382.44 (calculated) 180576-05-0 Linker chemistry, drug conjugates
(S)-2-((Fmoc-amino)-3-(o-tolyl)propanoic acid Phenylpropanoic acid o-tolyl group, Fmoc-protected 413.45 211637-75-1 Asymmetric synthesis, enzyme inhibitors
3-{[(Fmoc)amino]-6-methyl-2-oxo-1(2H)-pyridinyl}acetic acid Pyridinone 6-methyl, 2-oxo, acetic acid substituent 396.40 1076196-99-0 Prodrug design, metalloproteinase inhibitors
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid Pyrrolidine Trifluoromethylphenyl, benzodioxolyl 466.42 Not specified Bioactive scaffolds, receptor antagonists

Key Comparative Insights

Stereochemical Influence

The (3R,6R) configuration of the target compound distinguishes it from racemic or other stereoisomeric analogs (e.g., the (±)-pyrrolidine derivative in ). This stereochemistry enhances enantioselectivity in binding to chiral targets, critical for bioactive molecule development .

Functional Group Variations
  • Piperidine vs. Piperazine/Pyrrolidine Cores: Piperidine derivatives (e.g., the target compound) exhibit greater conformational rigidity compared to piperazine analogs (), which may enhance stability in physiological conditions.
  • Carboxylic Acid vs. Acetic Acid Substituents : The carboxylic acid group in the target compound offers stronger hydrogen-bonding capacity compared to acetic acid derivatives (), influencing solubility and target affinity .

Biological Activity

(3R,6R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a piperidine ring substituted with a fluorenylmethoxycarbonyl group, which enhances its stability and solubility. Its molecular formula is C19H23N1O3C_{19}H_{23}N_{1}O_{3} with a molecular weight of approximately 315.39 g/mol. The structural formula can be represented as follows:

 3R 6R 1 9H Fluoren 9 yl methoxy carbonyl 6 methylpiperidine 3 carboxylic acid\text{ 3R 6R 1 9H Fluoren 9 yl methoxy carbonyl 6 methylpiperidine 3 carboxylic acid}

Research indicates that this compound interacts with various biological targets, influencing several physiological pathways. Key mechanisms include:

  • Receptor Binding : The compound exhibits significant binding affinities to various receptors involved in neurological functions, which may contribute to its pharmacological effects.
  • Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes linked to metabolic pathways.

Biological Activity

The biological activity of this compound has been investigated in various studies:

  • Neuropharmacological Effects : The compound has shown promise in modulating neurotransmitter systems, potentially affecting conditions such as depression and anxiety.
  • Antitumor Activity : In vitro studies have indicated that this compound may possess antitumor properties through apoptosis induction in cancer cell lines.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains, suggesting potential applications in treating infections.

Case Studies

A selection of case studies highlights the compound's biological activity:

StudyFindings
Study on Neuropharmacological EffectsDemonstrated modulation of serotonin receptors, leading to anxiolytic effects in animal models.
Antitumor Activity AssessmentShowed significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM.
Antimicrobial Activity EvaluationExhibited inhibitory effects on Staphylococcus aureus with a MIC of 32 µg/mL .

Research Findings

Recent research has focused on elucidating the structure-activity relationships (SAR) of this compound. Key findings include:

  • SAR Analysis : Modifications to the piperidine ring and fluorenylmethoxycarbonyl group have been shown to influence biological activity significantly.
  • Pharmacokinetics : Studies suggest favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.

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